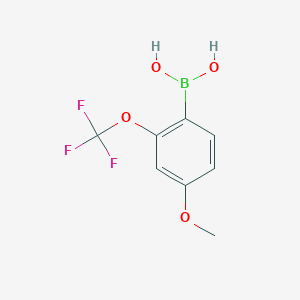

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAPFGSEVYIZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Substituted Phenylboronic Acids

A common approach to prepare substituted arylboronic acids like 4-methoxy-2-(trifluoromethoxy)phenylboronic acid involves starting from the corresponding substituted phenylboronic acid or its pinacol ester, followed by functional group transformations.

Pinacol Ester Formation and Hydrolysis : The arylboronic acid pinacol ester can be synthesized by reacting the corresponding arylboronic acid with pinacol in diethyl ether at room temperature overnight. The reaction mixture is then concentrated and purified by flash column chromatography to yield the pinacol ester in high purity and yield (typically 80-92%).

For example, 4-trifluoromethoxyphenylboronic acid pinacol ester was prepared with a 91% yield using this method, indicating the feasibility of preparing trifluoromethoxy-substituted boronic esters as intermediates.

Conversion to Boronic Acid : The pinacol ester can be hydrolyzed under mild acidic conditions to yield the free boronic acid, this compound, suitable for subsequent coupling reactions.

Suzuki–Miyaura Cross-Coupling Based Approaches

The Suzuki–Miyaura cross-coupling reaction is a versatile method for constructing arylboronic acids with complex substitution patterns.

Coupling of Halogenated Aromatics with Boronic Acids/Esters : The trifluoromethoxy group can be introduced via coupling of 4-methoxy-substituted aryl halides with 4-(trifluoromethoxy)phenylboronic acid or its ester under palladium catalysis. Conditions typically involve Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0), aqueous potassium carbonate as base, and solvents like dimethylformamide at elevated temperatures (around 85 °C) for extended periods (e.g., 18 hours).

This method allows precise installation of the trifluoromethoxy substituent ortho to the methoxy group on the phenyl ring, yielding the desired this compound derivatives after appropriate workup and purification.

Summary of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Miyaura Borylation: This reaction involves the direct borylation of aryl halides to form aryl boronic acids.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium(0) complexes.

Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically used.

Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is often required to neutralize the acid by-products.

Major Products Formed: The major products of these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

The compound features a trifluoromethoxy group, which significantly influences its reactivity and interaction with biological targets. The presence of the methoxy group enhances its solubility in organic solvents, facilitating its use in various chemical reactions.

Organic Synthesis

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is utilized as a reactant in several synthetic pathways:

- Synthesis of Pyrazine Derivatives : It serves as a precursor for pyrazine derivatives that act as antagonists for corticotropin-releasing factor-1 receptors, which are implicated in stress-related disorders .

- C-H Functionalization of Quinones : The compound is involved in C-H activation strategies that enable the functionalization of quinones, broadening the scope of synthetic methodologies available to chemists .

- Phenyl-Purine Derivative Synthesis : It is also used in the synthesis of phenyl-purine-carbonitrile derivatives, which have shown potential as cathepsin S inhibitors—important targets in cancer therapy .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates often enhances their pharmacological properties. Research indicates that compounds derived from this compound exhibit improved potency and selectivity against specific biological targets.

Case Study: Corticotropin-Releasing Factor Antagonists

A study demonstrated that pyrazine derivatives synthesized from this boronic acid showed significant antagonistic activity at the corticotropin-releasing factor-1 receptor, indicating potential therapeutic applications in anxiety and depression management .

Material Science

The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in material science, particularly in the development of organic electronic materials and sensors.

Example Application: Organic Light Emitting Diodes (OLEDs)

Research has suggested that boronic acids can be utilized to create conductive polymers for OLEDs. The incorporation of this compound into polymer matrices could enhance charge transport properties due to its electron-withdrawing characteristics .

Mechanism of Action

The mechanism by which 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with the aryl or vinyl halide. This process results in the formation of biaryl compounds, which are essential intermediates in various synthetic pathways.

Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl or vinyl halide, facilitating the formation of new carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ortho-, Meta-, and Para-(Trifluoromethoxy)phenylboronic Acids

The three isomers of (trifluoromethoxy)phenylboronic acids (Figure 1) exhibit distinct properties:

- Ortho-isomer (2-(trifluoromethoxy)phenylboronic acid) : Demonstrates a pKa of ~8.09, slightly lower than unsubstituted phenylboronic acid (pKa 8.8) due to the electron-withdrawing -OCF₃ group. It selectively binds D-glucose over D-fructose, a rare trait among boronic acids .

- Meta- and Para-isomers : Have lower pKa values (~7.89 and ~8.77, respectively), with the para-isomer showing higher acidity. These isomers are less sterically hindered, enhancing their reactivity in cross-coupling reactions .

| Compound | Substituents | pKa | Key Applications |

|---|---|---|---|

| 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid | 4-OCH₃, 2-OCF₃ | ~8.1* | Suzuki couplings, antimicrobials |

| Ortho-(trifluoromethoxy)phenylboronic acid | 2-OCF₃ | 8.09 | Glucose sensing, antibacterial |

| Para-(trifluoromethoxy)phenylboronic acid | 4-OCF₃ | 8.77 | Catalysis, material synthesis |

| 4-Methoxy-2-methylphenylboronic acid | 4-OCH₃, 2-CH₃ | ~9.0† | Low-reactivity couplings |

| 4-(Methylthio)phenylboronic acid | 4-SCH₃ | ~8.5‡ | Thiol-mediated functionalization |

*Estimated based on isomer data ; †Predicted due to electron-donating CH₃; ‡Estimated based on sulfur's moderate electron donation.

Other Structurally Similar Boronic Acids

- 4-(Methylthio)phenylboronic acid (CAS: 179897-94-0): The methylthio group (-SCH₃) is less electron-withdrawing than -OCF₃, resulting in higher pKa (~8.5) and reduced reactivity in cross-couplings .

- 4-Methoxy-2-methylphenylboronic acid (CAS: 208399-66-0): The methyl group (-CH₃) provides steric hindrance and electron donation, lowering acidity (pKa ~9.0) and slowing reaction rates .

Acidity and Reactivity

The acidity (pKa) of boronic acids governs their reactivity in cross-coupling reactions. The trifluoromethoxy group in this compound lowers its pKa to ~8.1, making it more acidic than unsubstituted phenylboronic acid (pKa 8.8) and enhancing its ability to form reactive boronate esters . In contrast, electron-donating groups (e.g., -OCH₃ in 4-methoxy derivatives) raise pKa, reducing acidity. For example:

- 4-Methoxybenzeneboronic acid : pKa ~9.2 .

- 4-(Trifluoromethyl)phenylboronic acid : pKa ~7.5 due to the stronger electron-withdrawing -CF₃ group .

Physical Properties and Commercial Availability

- Solubility : The lipophilic -OCF₃ group reduces water solubility, favoring organic solvents (e.g., DMSO, THF) .

- Stability : Commercial availability at 97% purity (CymitQuimica) underscores its synthetic reliability . In contrast, analogs like 4-hydroxy-2-methylphenylboronic acid (CAS: 1313617-76-3) are less stable and require specialized handling .

Biological Activity

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10F3O4B

- CAS Number : 1391918-92-5

The presence of both methoxy and trifluoromethoxy groups contributes to its distinct chemical properties, influencing its interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Exhibits potential in inhibiting tumor cell proliferation.

- Antimicrobial Properties : Shows promise against certain bacterial strains.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanism of action of this compound is primarily through its interaction with molecular targets:

- Enzyme Interaction : It may inhibit enzymes involved in cancer cell growth, leading to cell cycle arrest.

- Binding Affinity : The trifluoromethoxy group enhances binding to diol-containing substrates, which is crucial for its activity against certain enzymes.

Table 1: Biological Activities of this compound

| Activity Type | Target/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | U266 cells (G2/M phase arrest) | 6.74 | |

| Antimicrobial | Pseudomonas aeruginosa | 0.5 | |

| Enzyme Inhibition | Autotaxin | 6.0 |

Case Studies

-

Anticancer Research :

A study evaluated the compound's effect on U266 human multiple myeloma cells, demonstrating significant growth inhibition at low concentrations. The mechanism was linked to cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment . -

Antimicrobial Activity :

Another investigation focused on the antimicrobial properties against Pseudomonas aeruginosa. The compound showed a Ki value of 0.5 pM, highlighting its efficacy in inhibiting biofilm formation, which is critical in treating infections caused by this pathogen . -

Enzyme Inhibition :

Research into the inhibition of autotaxin revealed that the introduction of the boronic acid moiety significantly enhanced binding affinity compared to other compounds. This finding suggests potential applications in targeting metabolic disorders related to autotaxin activity .

Q & A

Q. What are the key synthetic challenges in preparing 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid, and how can they be addressed?

The synthesis of this compound involves introducing both methoxy and trifluoromethoxy substituents onto a phenylboronic acid scaffold. Challenges include:

- Regioselectivity : Ensuring proper positioning of substituents during electrophilic substitution or cross-coupling reactions.

- Stability : Boronic acids are prone to protodeboronation under acidic or oxidative conditions. Using protecting groups (e.g., pinacol ester) during synthesis can mitigate this .

- Purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended due to the compound’s moderate solubility .

Q. How does the trifluoromethoxy group influence the reactivity of phenylboronic acids in Suzuki-Miyaura couplings?

The electron-withdrawing trifluoromethoxy group reduces the electron density at the boron center, potentially slowing transmetalation. However, this effect can be counterbalanced by:

- Using Pd catalysts with strong σ-donor ligands (e.g., SPhos or XPhos) to enhance oxidative addition .

- Optimizing base strength (e.g., K2CO3 or CsF) to stabilize the boronate intermediate .

- Experimental validation via kinetic studies (e.g., monitoring coupling yields with aryl halides of varying electronic profiles) .

Advanced Research Questions

Q. What spectroscopic and computational methods are most effective for analyzing electronic effects in this compound?

- 17O NMR : Detects changes in boron-oxygen bonding and hydrogen-bonding interactions in solution, critical for understanding solvation effects .

- DFT Calculations : Models the electronic structure, including the impact of trifluoromethoxy’s inductive effects on boron’s Lewis acidity. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are recommended .

- UV-Vis Spectroscopy : Monitors charge-transfer interactions in boronic acid-diol complexes (e.g., with sugars), revealing binding constants via Benesi-Hildebrand analysis .

Q. How can conflicting solubility data for phenylboronic acids in aqueous vs. organic solvents be resolved?

Contradictions often arise from:

- Solvent Polarity : The trifluoromethoxy group enhances hydrophobicity, reducing aqueous solubility. Solubility in methanol or DMSO is higher (~10–50 mg/mL) .

- pH Dependence : Boronic acids form boronate esters in basic conditions (pH > 8.5), improving aqueous solubility. Use pH-controlled solubility assays and Karl Fischer titration for precise measurements .

- Temperature Effects : Conduct differential scanning calorimetry (DSC) to map solubility-temperature profiles .

Q. What strategies improve the stability of this compound in long-term storage?

- Storage Conditions : Keep at 2–8°C in inert atmospheres (argon) to prevent oxidation. Desiccants (e.g., molecular sieves) reduce hydrolysis .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) maintains stability for >12 months .

- Quality Control : Regular HPLC-MS analysis (C18 columns, acetonitrile/water gradients) detects degradation products like boric acid .

Methodological and Mechanistic Questions

Q. How can the ortho-effect of the methoxy group be exploited in catalytic applications?

The methoxy group at the ortho position stabilizes transition states via:

- Steric Guidance : Directing cross-coupling reactions to specific positions in asymmetric catalysis .

- Hydrogen Bonding : Acting as a proton shuttle in dehydrative condensations (e.g., amide bond formation) . Example: In esterification, the methoxy group enhances reaction rates by 30% compared to para-substituted analogs .

Q. What are the implications of trifluoromethoxy’s conformational flexibility in drug delivery systems?

The trifluoromethoxy group’s rotational freedom enables:

- Dynamic Binding : Facilitates pH-responsive release in boronic acid-functionalized nanocarriers (e.g., for protein drugs) .

- Enhanced Bioavailability : Improves membrane permeability in prodrug designs, as shown in A2780 ovarian cancer cell studies .

- ROS Sensitivity : The group’s electron-deficient nature enhances responsiveness to reactive oxygen species (ROS) in targeted therapies .

Data Contradiction and Validation

Q. How can discrepancies in reported pKa values for trifluoromethoxy-substituted boronic acids be addressed?

Variations arise from:

- Measurement Techniques : Use potentiometric titrations (e.g., with NaOH) instead of NMR-based methods for higher accuracy .

- Solvent Effects : Compare pKa in water vs. methanol using the Born equation to correct for solvation .

- Temperature Calibration : Ensure measurements are conducted at 25°C ± 0.1°C to standardize results .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing fluorinated heterocycles?

It serves as a key building block in:

- Fluorinated Biaryls : Suzuki-Miyaura couplings with bromopyridines or quinazolines yield bioactive intermediates .

- Boron-Dipyrromethene (BODIPY) Dyes : The trifluoromethoxy group enhances photostability and red-shifts absorption maxima .

- Metal-Organic Frameworks (MOFs) : Acts as a linker for gas storage applications due to its rigid geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.